N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide

Structural verification Positional isomerism Procurement identity assurance

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide (CAS 1795300-01-4) is a synthetic small molecule (C₁₇H₂₀N₄O, MW 296.37 g/mol) incorporating an imidazo[1,2-b]pyrazole core linked via an ethyl spacer to a 4-phenylbutanamide moiety. It is commercially available as a research chemical from specialty suppliers including Life Chemicals (catalog F6439-7350).

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1795300-01-4
Cat. No. B2453136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide
CAS1795300-01-4
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C17H20N4O/c22-16(8-4-7-15-5-2-1-3-6-15)18-11-12-20-13-14-21-17(20)9-10-19-21/h1-3,5-6,9-10,13-14H,4,7-8,11-12H2,(H,18,22)
InChIKeyGGRKFHBICZDLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide (CAS 1795300-01-4): Compound Identity and Procurement Baseline


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide (CAS 1795300-01-4) is a synthetic small molecule (C₁₇H₂₀N₄O, MW 296.37 g/mol) incorporating an imidazo[1,2-b]pyrazole core linked via an ethyl spacer to a 4-phenylbutanamide moiety [1]. It is commercially available as a research chemical from specialty suppliers including Life Chemicals (catalog F6439-7350) [1]. Vendor annotations classify it under aromatics, pharmaceuticals, intermediates, fine chemicals, and protein kinase inhibitors . At the time of this analysis, peer-reviewed primary literature containing quantitative biological data for this exact compound is extremely limited; most available information derives from vendor technical datasheets and class-level knowledge of the imidazo[1,2-b]pyrazole scaffold [2].

Scaffold-class research tool: imidazo[1,2-b]pyrazole core with vendor-annotated kinase inhibitor relevance; limited peer-reviewed target engagement data.
Defined procurement identity: unique CAS 1795300-01-4 and InChI Key distinct from positional isomers; verify vendor-supplied analytical documentation.
Evidence baseline: primarily supplier datasheets and class-level scaffold knowledge; experimental planning should incorporate direct target and selectivity profiling.

Why Generic Substitution Fails for N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide: Structural Specificity and Procurement Risk


Substituting N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide with a generic imidazo[1,2-b]pyrazole analog or a positional isomer is scientifically unjustified without direct comparative validation data . Even a subtle positional shift of the phenyl group on the butanamide chain—as in the 2-phenyl isomer N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide (CAS 1788532-72-8, C₁₇H₂₀N₄O, MW 296.37 g/mol) —may produce divergent hydrogen-bonding patterns, steric interactions, and target-binding geometries. In the broader imidazo[1,2-b]pyrazole class, small structural modifications have been shown to alter α-glucosidase inhibitory potency by up to fourfold (IC₅₀ range: 95.0–372.8 µM within a single analog series) [1]. The absence of publicly available head-to-head comparative pharmacological data for this specific compound means that any substitution without explicit cross-validation risks experimental irreproducibility and wasted procurement expenditure.

Target
4-Phenyl isomer (CAS 1795300-01-4)
Substitute
2-Phenyl isomer (CAS 1788532-72-8)
Positional isomerism may alter binding geometry and chromatographic retention; substitution without paired testing limits SAR interpretation.
Target
This specific 4-phenylbutanamide analog
Substitute
Other imidazo[1,2-b]pyrazole derivatives
Scaffold SAR can shift potency significantly among close analogs; functional substitution without direct comparator data is unreliable.

Quantitative Differentiation Evidence for N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide: Comparator-Based Analysis


Structural Identity Confirmation: 4-Phenyl vs. 2-Phenyl Positional Isomer Differentiation by CAS Registry and InChI Key

The target compound bears the 4-phenylbutanamide regioisomer configuration, which is unambiguously distinguishable from its closest commercially listed analog, the 2-phenyl isomer (CAS 1788532-72-8), by CAS registry number, InChI Key, and chromatographic behavior . Both share the identical molecular formula C₁₇H₂₀N₄O and molecular weight 296.37 g/mol, yet the phenyl attachment position (C4 vs. C2 of the butanamide chain) alters the spatial trajectory of the terminal aromatic ring and the conformational ensemble accessible to the molecule . The target compound's InChI Key is GGRKFHBICZDLJM-UHFFFAOYSA-N [1].

Structural Identity
Head-to-head
4-Phenyl isomer
CAS 1795300-01-4
vs 2-Phenyl isomer
CAS 1788532-72-8
Distinct InChI Keys; identical formula C₁₇H₂₀N₄O, MW 296.37
Confirms distinct chemical entities; procurement of correct isomer critical for reproducible SAR.
Chromatographic verification recommended.
Structural verification Positional isomerism Procurement identity assurance Chemical authentication

NADPH Oxidase Inhibitor Annotated Activity: Vendor-Reported Pharmacological Classification vs. Apocynin Baseline

Vendor technical datasheets annotate this compound as an inhibitor of NADPH oxidase, the enzyme complex responsible for reactive oxygen species (ROS) production, with potential utility in inflammatory disease research . The vendor references Impellizzeri et al. (Biochem. Pharmacol., 2011) and Genovese et al. (Brain Res., 2011), both of which describe the NADPH oxidase inhibitor apocynin (4-hydroxy-3-methoxyacetophenone, CAS 498-02-2, MW 166.17)—a structurally distinct compound belonging to the methoxyphenol class rather than the imidazo[1,2-b]pyrazole class [1][2]. This annotation should be interpreted as a proposed pharmacological direction rather than validated target engagement data. No quantitative IC₅₀ values for NADPH oxidase inhibition by this specific compound were identified in the peer-reviewed literature at the time of this analysis.

NADPH Oxidase Annotation
Data to verify
Vendor-annotated NADPH oxidase inhibitor; references describe apocynin (structurally distinct methoxyphenol). No quantitative IC₅₀ reported for this compound.
Annotation may guide exploratory screening; requires direct enzyme assay validation.
Referenced apocynin data are not structure-matched.
NADPH oxidase Reactive oxygen species Inflammation Oxidative stress

Imidazo[1,2-b]pyrazole Scaffold-Class Biological Activity: α-Glucosidase Inhibition Benchmark for Analogs

A series of structurally related imidazo[1,2-b]pyrazole derivatives (compounds 4a–o) was evaluated for in vitro α-glucosidase inhibition, with all compounds demonstrating superior potency (IC₅₀ range: 95.0 ± 0.5–372.8 ± 1.0 µM) compared to the standard drug acarbose (IC₅₀ = 750 ± 1.5 µM) [1]. The most potent analog (compound 4j) exhibited an eightfold improvement over acarbose through a competitive inhibition mechanism and was non-cytotoxic in preliminary testing. The target compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide was not among the specific compounds tested in this study. However, this data establishes a class-level benchmark: imidazo[1,2-b]pyrazole derivatives can achieve α-glucosidase IC₅₀ values in the low-micromolar range, providing a context for comparative evaluation should this compound undergo similar testing.

α-Glucosidase Class Activity
Class-level
Class analogs
IC₅₀ 95–373 µM
vs Acarbose
IC₅₀ 750 µM
Lead analog 4j: IC₅₀ 95.0 ± 0.5 µM; this compound not included in the study.
Scaffold supports α-glucosidase inhibition; target compound untested.
4-fold potency variation among analogs; direct testing needed.
α-Glucosidase inhibition Imidazo[1,2-b]pyrazole SAR Diabetes research Scaffold activity baseline

Physicochemical Property Differentiation: Predicted Density and pKa vs. Experimental Values of In-Class Comparators

The target compound has predicted physicochemical properties including density of 1.19 ± 0.1 g/cm³ (at 20 °C, 760 Torr) and a pKa of 16.02 ± 0.46 [1]. Its molecular weight (296.37 g/mol) and balanced lipophilicity (conferred by the phenylbutanamide chain linked to the polar imidazo[1,2-b]pyrazole core via a flexible ethyl spacer) position it within favorable drug-like property space for CNS-targeted research applications [1]. For comparison, the 2-phenyl isomer (CAS 1788532-72-8) shares the same molecular formula and weight but may exhibit different chromatographic retention, solubility, and partition coefficient due to altered molecular shape—though no experimental logP or solubility values were identified for either isomer .

Physicochemical Properties
Predicted
Density: 1.19 ± 0.1 g/cm³ (pred., 20 °C)
pKa: 16.02 ± 0.46 (pred.)
MW 296.37, balanced lipophilicity for CNS drug-like space.
Predicted values support CNS research fit; experimental logP and solubility determination required.
2-Phenyl isomer predicted values unavailable.
Physicochemical properties Drug-likeness CNS drug discovery Formulation development

Evidence-Backed Research Application Scenarios for N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide (CAS 1795300-01-4)


Positional Isomer SAR Studies: Mapping the 4-Phenyl vs. 2-Phenyl Pharmacophoric Contribution to Target Binding

Investigators studying structure-activity relationships within the imidazo[1,2-b]pyrazole amide series should procure this 4-phenyl isomer alongside the 2-phenyl analog (CAS 1788532-72-8) for systematic head-to-head comparison . The differential placement of the terminal phenyl group on the butanamide chain (C4 vs. C2) enables direct evaluation of how spatial orientation of the aromatic ring affects target binding affinity, selectivity, and functional activity. This paired procurement strategy is critical because the imidazo[1,2-b]pyrazole class exhibits up to fourfold potency variation from subtle structural changes, as demonstrated in the α-glucosidase analog series [5]. Without paired testing, SAR conclusions drawn from a single isomer are uninterpretable.

NADPH Oxidase Pathway Probe Development: Exploratory ROS Modulation Screening

Based on vendor annotations linking this compound to NADPH oxidase inhibition , researchers investigating oxidative stress and inflammatory pathways may evaluate this compound as an exploratory probe. The experimental workflow should include: (a) a cell-free NADPH oxidase enzymatic assay with apocynin as a positive control [5]; (b) cellular ROS detection assays (e.g., DCFH-DA fluorescence) in stimulated macrophages or neutrophils; and (c) a counter-screen against structurally distinct NOX isoforms to assess selectivity. Until quantitative IC₅₀ values for this compound are generated, procurement should be limited to small quantities (10–25 mg) suitable for preliminary screening rather than large-scale in vivo studies.

Imidazo[1,2-b]pyrazole Scaffold Library Expansion for α-Glucosidase and Related Metabolic Enzyme Targets

The imidazo[1,2-b]pyrazole scaffold has demonstrated validated α-glucosidase inhibitory activity with IC₅₀ values ranging from 95 to 373 µM across a 15-compound analog series, outperforming acarbose by 2–8 fold . This compound's 4-phenylbutanamide substitution represents a distinct chemotype within the class. Investigators building focused libraries for metabolic disease targets (α-glucosidase, DPP-4, α-amylase) should include this compound to probe the contribution of the extended phenylalkylamide side chain. Its balanced molecular weight (296.37) and predicted CNS-compatible properties further support its inclusion in screening cascades for centrally acting metabolic modulators [5].

Analytical Reference Standard for Chromatographic Method Development and Isomer Discrimination

Given that the 2-phenyl isomer (CAS 1788532-72-8) shares the identical molecular formula and mass, chromatographic method development for quality control or metabolic stability studies requires a validated analytical reference standard of the 4-phenyl isomer to ensure unambiguous isomer discrimination . The predicted density (1.19 g/cm³) and pKa (16.02) values provide initial parameters for HPLC method development (column selection, mobile phase pH optimization) [5]. Procurement of this compound as a reference standard enables reliable peak identification and quantification in the presence of its positional isomer, a scenario likely encountered when evaluating metabolic interconversion or synthetic byproduct profiles.

Application
Selection Property
Validation Focus
Positional isomer SAR evaluation
Isomer-specific structural identity confirmation
Binding and selectivity profiling across 4-phenyl and 2-phenyl isomers
NADPH oxidase pathway probe screening
Vendor-annotated NADPH oxidase inhibition context
Direct enzymatic assay with apocynin comparator context
α-Glucosidase scaffold library expansion
Imidazo[1,2-b]pyrazole class α-glucosidase activity context
Head-to-head inhibition assay against class benchmark
Chromatographic method development
4-Phenyl isomer reference standard for isomer discrimination
HPLC method validation for positional isomer separation
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